Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate
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Overview
Description
Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves the reaction of 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its broad pharmacological spectrum, including antiviral, antimicrobial, and anticancer activities.
4-Amino-5-(pyridyl)-1,2,4-triazole-3-thiol: A precursor in the synthesis of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate.
Uniqueness
This compound is unique due to its combination of a triazole ring, a pyridine ring, and a thioether linkage. This structure provides a versatile platform for chemical modifications, enhancing its potential for various applications in medicinal chemistry and drug development .
Biological Activity
Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections explore its synthesis, biological mechanisms, and research findings.
Molecular Formula: C₁₂H₁₄N₄S
Molecular Weight: 238.248 g/mol
CAS Number: 38634-05-8
The compound features a triazole ring substituted with a pyridyl group and a thiol moiety, which enhances its reactivity and biological interactions. The presence of these functional groups is crucial for its biological activity, enabling interactions with various biomolecules.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as A375 (human malignant melanoma) and HCT116 (human colon cancer) through various mechanisms:
- Mechanisms of Action:
Antimicrobial Activity
The compound's structure allows it to interact with bacterial enzymes, making it a candidate for antimicrobial applications:
- Activity Against Mycobacterium tuberculosis: Similar triazole derivatives have shown varying degrees of inhibition against this pathogen, suggesting potential for further investigation in tuberculosis treatment .
Case Studies and Experimental Evidence
- Synthesis and Characterization:
- Biological Assays:
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C10H11N5O2S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
methyl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H11N5O2S/c1-17-8(16)6-18-10-14-13-9(15(10)11)7-2-4-12-5-3-7/h2-5H,6,11H2,1H3 |
InChI Key |
BKQHBRIPRHQTNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2 |
Origin of Product |
United States |
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